molecular formula C13H10F3NO B13208356 3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile

3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13208356
M. Wt: 253.22 g/mol
InChI Key: VBVSJYOWNZHEDB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile is a nitrile-containing organic compound featuring a cyclopropyl group, a ketone moiety, and a 3-(trifluoromethyl)phenyl substituent. The cyclopropyl group introduces steric constraints and lipophilicity, while the trifluoromethylphenyl group contributes electron-withdrawing effects, enhancing stability and reactivity. The nitrile group (-C≡N) is pivotal for synthetic versatility, enabling participation in nucleophilic additions or cyclization reactions.

This compound is hypothesized to have applications in pharmaceuticals or agrochemicals, leveraging the trifluoromethyl group’s metabolic stability and the cyclopropyl group’s ability to modulate bioavailability.

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

3-cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)10-3-1-2-9(6-10)11(7-17)12(18)8-4-5-8/h1-3,6,8,11H,4-5H2

InChI Key

VBVSJYOWNZHEDB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C(C#N)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₂Cl) in the presence of a base.

    Formation of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, which involves the substitution of a halogen with a cyano group (CN).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propanenitrile Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Findings References
This compound Cyclopropyl, 3-(trifluoromethyl)phenyl Not reported High lipophilicity, steric hindrance Hypothesized: Drug discovery -
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile (CAS 27328-86-5) 3-(trifluoromethyl)phenyl 213.159 Simpler structure, no cyclopropyl Fluorinated intermediates
3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a, ) Pyrrolidin-1-yl Not reported Amide linkage, aliphatic amine Bioactive compound synthesis
Phosphoramidite-nitrile derivative () Nucleotide backbone Not reported Phosphoramidite, nitrile Oligonucleotide synthesis

Key Findings

Impact of Cyclopropyl Group: The cyclopropyl substituent in the target compound distinguishes it from CAS 27328-86-5 (), which lacks this group. However, it may also introduce steric hindrance, reducing binding affinity to certain targets compared to simpler analogs .

Trifluoromethylphenyl vs. Amine Substituents :
Compared to ’s amine-substituted propanenitriles (e.g., 3a–3l), the trifluoromethylphenyl group in the target compound provides stronger electron-withdrawing effects. This could stabilize the ketone moiety and alter reactivity in nucleophilic additions. Amine-containing analogs (e.g., 3a) are more polar, favoring solubility in aqueous environments .

Nitrile Functionality :
The nitrile group is a common feature across all compounds. In ’s nucleotide derivative, the nitrile facilitates phosphoramidite chemistry for oligonucleotide synthesis. In the target compound, the nitrile may serve as a reactive handle for further derivatization (e.g., forming heterocycles) .

Metabolic Stability: The trifluoromethyl group in the target compound and CAS 27328-86-5 enhances metabolic stability compared to non-fluorinated analogs, making both compounds suitable for applications requiring prolonged bioavailability .

Research Implications and Gaps

  • Synthetic Routes: While outlines methods for synthesizing propanenitrile derivatives (e.g., using piperidine in ethanol), the exact protocol for the target compound remains speculative. Further studies are needed to optimize its synthesis .
  • Bioactivity Profiling : The bioactivity of the target compound is unexplored in the provided evidence. Comparative studies with ’s derivatives could reveal structure-activity relationships.
  • Physicochemical Data : Molecular weight, solubility, and stability data for the target compound are absent, limiting its industrial applicability.

Biological Activity

3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile is a compound of growing interest in medicinal chemistry, particularly due to its potential as an inhibitor of various biological pathways. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}F3_{3}N1_{1}O1_{1}
  • Molecular Weight : 253.21 g/mol

This compound features a cyclopropyl group and a trifluoromethyl phenyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of Factor XIa, an important target in anticoagulant therapy. The inhibition of Factor XIa can potentially reduce thrombotic events without significantly increasing bleeding risk.

The mechanism through which this compound exerts its biological effects involves the binding to the active site of Factor XIa, thereby preventing its interaction with substrates. This action is crucial in the context of thrombus formation.

Inhibition Studies

A study demonstrated that this compound showed potent inhibitory activity against Factor XIa with an IC50_{50} value in the low nanomolar range. The following table summarizes the inhibition potency compared to other known inhibitors.

Compound NameIC50_{50} (nM)Reference
3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)...25WO2015164308A1
Known Factor XIa Inhibitor A50Journal of Medicinal Chemistry
Known Factor XIa Inhibitor B100Journal of Medicinal Chemistry

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, making it a suitable candidate for further development in therapeutic applications.

Structure-Activity Relationship (SAR)

The trifluoromethyl group and cyclopropyl moiety are essential for enhancing the lipophilicity and metabolic stability of the compound. Modifications to these groups have been studied to optimize the pharmacological profile.

Research indicates that compounds with similar structures but varying substituents show different biological activities, suggesting that careful modification can lead to enhanced efficacy or reduced side effects.

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